molecular formula C19H21FN2O2S B3469862 1-[5-fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propan-1-one

1-[5-fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propan-1-one

Cat. No.: B3469862
M. Wt: 360.4 g/mol
InChI Key: LPMRJZFBSSGFPR-UHFFFAOYSA-N
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Description

1-[5-fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propan-1-one is a complex organic compound that features a combination of fluorine, methyl, thiophene, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propan-1-one typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperazine moiety, and the final coupling with the fluorinated phenyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[5-fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

1-[5-fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propan-1-one involves its interaction with specific molecular targets. The thiophene and piperazine moieties are known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propan-1-one is unique due to the combination of its fluorinated phenyl group, thiophene ring, and piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[5-fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S/c1-3-17(23)14-12-15(20)16(11-13(14)2)21-6-8-22(9-7-21)19(24)18-5-4-10-25-18/h4-5,10-12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMRJZFBSSGFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)C(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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